4-(1-(3,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine
CAS No.: 921162-81-4
Cat. No.: VC6244149
Molecular Formula: C15H13F2N5O
Molecular Weight: 317.3
* For research use only. Not for human or veterinary use.
![4-(1-(3,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine - 921162-81-4](/images/structure/VC6244149.png)
Specification
CAS No. | 921162-81-4 |
---|---|
Molecular Formula | C15H13F2N5O |
Molecular Weight | 317.3 |
IUPAC Name | 4-[1-(3,4-difluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]morpholine |
Standard InChI | InChI=1S/C15H13F2N5O/c16-12-2-1-10(7-13(12)17)22-15-11(8-20-22)14(18-9-19-15)21-3-5-23-6-4-21/h1-2,7-9H,3-6H2 |
Standard InChI Key | LBKQUIPVMQDJIS-UHFFFAOYSA-N |
SMILES | C1COCCN1C2=NC=NC3=C2C=NN3C4=CC(=C(C=C4)F)F |
Introduction
Synthesis and Optimization
Synthetic Routes
The synthesis involves multi-step reactions, typically starting with the formation of the pyrazolo[3,4-d]pyrimidine core followed by functionalization with morpholine. Key steps include:
Step 1: Core Formation
3,4-Difluoroaniline undergoes cyclocondensation with ethyl acetoacetate under acidic conditions to yield the pyrazolo[3,4-d]pyrimidine scaffold.
Step 2: Morpholine Substitution
The morpholine group is introduced via nucleophilic aromatic substitution (SNAr) or palladium-catalyzed coupling. For example:
-
Reaction Conditions:
Step 3: Purification
Chromatography (e.g., silica gel with dichloromethane/methanol) or recrystallization isolates the product.
Industrial-Scale Considerations
Industrial production employs continuous flow reactors to enhance efficiency. For instance, a microwave-assisted synthesis reduces reaction times from hours to minutes, improving throughput .
Chemical Properties and Reactivity
Stability and Degradation
-
Oxidation: The morpholine ring undergoes oxidation with hydrogen peroxide (H₂O₂) to form N-oxide derivatives.
-
Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the pyrazolo[3,4-d]pyrimidine core to dihydro derivatives.
-
Photodegradation: Exposure to UV light causes cleavage of the C–F bond in the difluorophenyl group, necessitating light-protected storage.
Solubility and LogP
-
Aqueous Solubility: <1 mg/mL (pH 7.4), attributed to the hydrophobic difluorophenyl group.
-
LogP: 2.8 (calculated), indicating moderate lipophilicity suitable for blood-brain barrier penetration.
Comparative Analysis with Analogues
Compound | Structural Variation | CDK2 Inhibition (IC₅₀) | Solubility (mg/mL) |
---|---|---|---|
4-(1-(3,4-Difluorophenyl)-1H-... | 3,4-Difluorophenyl, morpholine | Not reported | <1 |
4-(1-Phenyl-1H-pyrazolo[3,4-d]...) | Phenyl, morpholine | 15 nM | 1.2 |
4-(1-(4-Chlorophenyl)-1H-...) | 4-Chlorophenyl, morpholine | 22 nM | 0.8 |
The difluorophenyl substitution likely improves metabolic stability compared to chlorophenyl analogs, as fluorine resists cytochrome P450 oxidation .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume